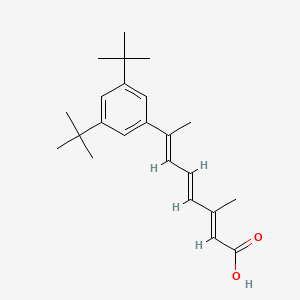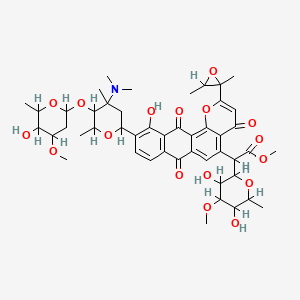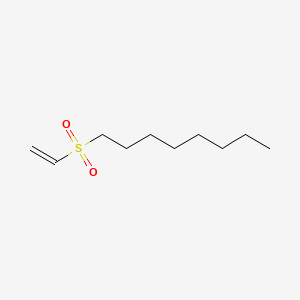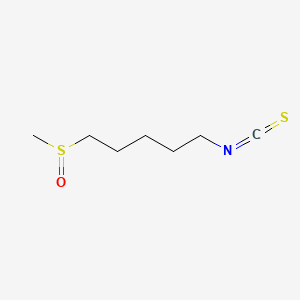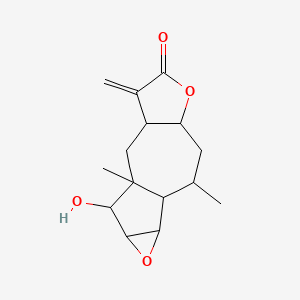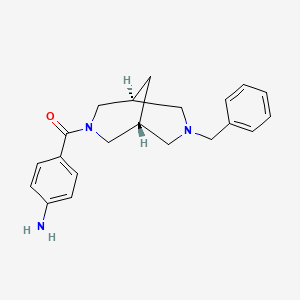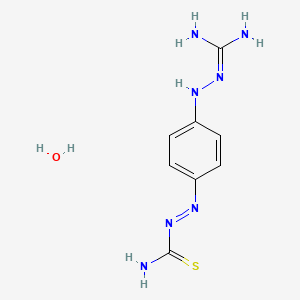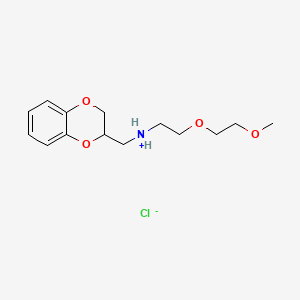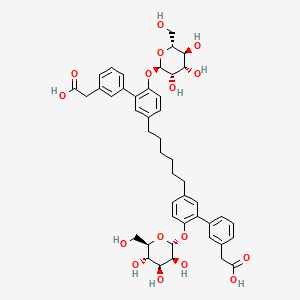
比莫西胺
描述
TBC-1269,也称为比莫西莫斯,是一种非寡糖泛选择素拮抗剂。它以抑制选择素与其配体之间的相互作用而闻名,这对炎症反应起着至关重要的作用。 选择素是细胞粘附分子,介导白细胞在内皮上的初始滚动,这是白细胞募集到炎症部位的关键步骤 .
科学研究应用
TBC-1269 具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究选择素介导的细胞粘附和选择素抑制剂的开发。
生物学: TBC-1269 用于研究白细胞募集和炎症反应。
医学: 该化合物在通过抑制白细胞募集治疗炎症性疾病方面具有潜在的治疗应用。
作用机制
TBC-1269 通过抑制选择素与其配体之间的相互作用发挥作用。这种抑制阻止了白细胞在内皮上的初始滚动,从而减少了白细胞募集到炎症部位。 TBC-1269 的分子靶标包括 E-选择素、P-选择素和 L-选择素,其抑制浓度 (IC50) 分别为 88 微摩尔、20 微摩尔和 86 微摩尔 .
生化分析
Biochemical Properties
Bimosiamose plays a crucial role in biochemical reactions by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. It interacts with E-selectin, P-selectin, and L-selectin, with inhibition constants (IC50) of 88 µM, 20 µM, and 86 µM, respectively . These interactions prevent the binding of leukocytes to the endothelium, thereby reducing leukocyte migration to sites of inflammation.
Cellular Effects
Bimosiamose has significant effects on various cell types and cellular processes. It reduces the adhesion of HL-60 cells to E- and P-selectin, which is crucial for leukocyte migration . In patients with chronic obstructive pulmonary disease (COPD), Bimosiamose inhalation led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages in induced sputum . This indicates its potential to attenuate airway inflammation and improve lung function.
Molecular Mechanism
At the molecular level, Bimosiamose exerts its effects by binding to selectins, thereby inhibiting their interaction with leukocytes. This inhibition prevents the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. By blocking these interactions, Bimosiamose reduces leukocyte migration and subsequent inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bimosiamose have been observed over time. In a Phase I trial, Bimosiamose was administered by inhalation to healthy males, and it was well tolerated up to a dose of 70 mg . The compound was detected in plasma at doses of 50 mg or higher, indicating its systemic bioavailability. Over a 28-day period, Bimosiamose inhalation led to a reduction in inflammatory cells and markers in COPD patients .
Dosage Effects in Animal Models
The effects of Bimosiamose vary with different dosages in animal models. Higher doses of Bimosiamose have been associated with a greater reduction in inflammatory markers and cells. At the highest dose of 140 mg in a dose-escalation study, adverse events were more frequent . This suggests a threshold effect, where the benefits of Bimosiamose are maximized at certain dosages, beyond which adverse effects may occur.
Metabolic Pathways
Bimosiamose is involved in metabolic pathways related to inflammation. It interacts with selectins, which are key players in the inflammatory response. By inhibiting selectins, Bimosiamose affects the metabolic flux of inflammatory cells, reducing their migration and activity at sites of inflammation .
Transport and Distribution
Bimosiamose is transported and distributed within cells and tissues primarily through inhalation. It is administered via a nebulizer, allowing for direct delivery to the respiratory tract . This method of administration ensures that Bimosiamose reaches the target tissues effectively, reducing systemic exposure and potential side effects.
Subcellular Localization
The subcellular localization of Bimosiamose is primarily within the respiratory tract when administered by inhalation. It targets the endothelial cells lining the airways, where it inhibits selectin-mediated leukocyte adhesion . This localization is crucial for its anti-inflammatory effects, as it directly impacts the sites of inflammation in the respiratory system.
准备方法
合成路线和反应条件
TBC-1269 的合成涉及几个关键步骤:
傅里德尔-克拉夫茨缩合: 该过程从 2-(2'-甲氧基联苯-3-基)乙酸与己二酰二氯在二氯甲烷中存在氯化铝的情况下进行的傅里德尔-克拉夫茨缩合开始。此反应形成加合物。
还原: 该加合物使用氢氧化锂和肼或使用三乙基硅烷、三氟乙酸和三氟化硼乙醚或使用氢气、氢氧化钯和三溴化硼对两个羰基进行还原。
甲氧基的裂解: 使用三溴化硼在二氯甲烷中裂解甲氧基以得到双酚类化合物。
与α-D-甘露糖五乙酸酯缩合: 然后使用三氟化硼乙醚在二氯乙烷中将双酚类化合物与α-D-甘露糖五乙酸酯缩合形成双糖苷。
工业生产方法
TBC-1269 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用自动化反应器和连续流动工艺以确保最终产品的高产率和纯度。
化学反应分析
反应类型
TBC-1269 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成各种氧化产物。
还原: 可以进行还原反应以修饰分子内的官能团。
取代: 可以发生取代反应,特别是涉及酚和糖苷基团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及诸如卤代烷和酰氯之类的试剂。
形成的主要产物
这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可以导致羧酸的形成,而还原可以得到醇或胺。
相似化合物的比较
类似化合物
GMI-1070: 另一种具有类似抗炎特性的泛选择素拮抗剂。
Uproleselan: 一种用于治疗急性髓性白血病的特异性 E-选择素拮抗剂。
Rivipansel: 一种用于治疗镰状细胞病血管阻塞危象的泛选择素拮抗剂。
TBC-1269 的独特性
TBC-1269 的独特性在于其非寡糖结构,这使其有别于其他通常是寡糖的选择素拮抗剂。 这种独特的结构有助于其特异性结合特性和抗炎作用 .
属性
IUPAC Name |
2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCQJDEHXJHRI-XJMXIVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048783 | |
| Record name | Bimosiamose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187269-40-5 | |
| Record name | Bimosiamose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimosiamose [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimosiamose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bimosiamose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIMOSIAMOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



